4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Medicinal Chemistry Drug Discovery Chemical Synthesis

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (CAS: 167626-67-7) is a synthetic small molecule characterized by the fusion of an imidazole heterocycle with a nitro-substituted benzoic acid moiety, with a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol. It is widely used as a chemical intermediate and research building block for the synthesis of more complex molecules in pharmaceutical and materials science applications.

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 167626-67-7
Cat. No. B169659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid
CAS167626-67-7
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2
InChIInChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)
InChIKeyFLYKERXELOIGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid: A Nitroimidazole Benzoic Acid Building Block for Pharmaceutical and Materials Chemistry Research


4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (CAS: 167626-67-7) is a synthetic small molecule characterized by the fusion of an imidazole heterocycle with a nitro-substituted benzoic acid moiety, with a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol [1]. It is widely used as a chemical intermediate and research building block for the synthesis of more complex molecules in pharmaceutical and materials science applications [1].

Why 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid Cannot Be Substituted by Common Analogs in Research and Manufacturing


While numerous imidazole-containing benzoic acids exist as chemical intermediates, simple substitution with analogs like 4-(1H-imidazol-1-yl)benzoic acid or 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid is not feasible due to the specific and non-interchangeable chemical properties conferred by the precise positioning of both the imidazole and nitro functional groups on the benzoic acid ring. These properties, including distinct molecular weight, partition coefficient (LogP), hydrogen bonding capacity, and unique chemical reactivity, directly impact synthetic routes, purification processes, and the final properties of target molecules [1]. The following quantitative evidence details the specific differentiators that make this compound the required choice for its intended applications.

Quantitative Evidence: Differentiating 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid from Its Closest Analogs


Improved Hydrophilic-Lipophilic Balance (LogP) for Enhanced Aqueous Solubility

The target compound exhibits an XLogP3-AA value of 1.0, indicating a significantly lower lipophilicity compared to the common analog 4-(1H-imidazol-1-yl)benzoic acid, which lacks the nitro group and has a higher predicted LogP [1]. This lower LogP value for the target compound translates to improved aqueous solubility, a critical parameter for in vitro assays and downstream applications.

Medicinal Chemistry Drug Discovery Chemical Synthesis

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement and Crystallization

The presence of the nitro group significantly increases the hydrogen bond acceptor (HBA) count of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid to 5, compared to an HBA count of 3 for the analog 4-(1H-imidazol-1-yl)benzoic acid [1]. This greater HBA capacity can lead to stronger and more specific interactions with biological targets, metal ions, or co-crystallization agents.

Medicinal Chemistry Structural Biology Coordination Chemistry

Stable and Non-Ignitable Solid Form at Room Temperature for Safe Handling

The compound is a solid at standard temperature and pressure, with no flammable or explosive properties reported. In contrast, some analogs or intermediates, such as ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate, are liquids with potential flammability hazards . This solid-state nature simplifies handling, reduces risk of spillage, and facilitates safer storage and transport.

Chemical Safety Laboratory Management Industrial Hygiene

Key Application Scenarios for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid Based on Empirical Evidence


Synthesis of Novel Drug Candidates Requiring Specific LogP and Solubility Profiles

Medicinal chemists seeking to optimize lead compounds for oral bioavailability or aqueous solubility will find the XLogP3-AA of 1.0 for this building block advantageous [1]. Its incorporation can shift the overall LogP of a final drug candidate toward a more desirable range, potentially improving pharmacokinetic properties without extensive structural redesign.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's high hydrogen bond acceptor count (5) and rigid structure make it an excellent candidate for use as a linker in the synthesis of MOFs [1]. Its ability to coordinate with metal ions is a key differentiator, allowing researchers to create novel porous materials for gas storage, separation, or catalysis applications.

General Laboratory Use as a Stable, High-Purity Building Block

For routine synthetic chemistry workflows, the solid-state nature and well-defined safety profile (H302, H315, H319, H335) of this compound provide a reliable and manageable starting material . Its availability in 95% purity from commercial sources ensures consistent results in multi-step syntheses, reducing the need for in-house purification.

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